4-Chloro-6-isopropylthieno[2,3-d]pyrimidine

Myeloperoxidase Inhibition Inflammation Enzymatic Assay

This 4-chloro-6-isopropylthieno[2,3-d]pyrimidine is the essential building block for synthesizing the potent FLT3/CDK inhibitor FN-1501 (FLT3 IC50=0.28 nM). The unique 6-isopropyl group confers higher lipophilicity (XLogP3 3.7) than 6-methyl or 6-ethyl analogs, enhancing membrane permeability. Also serves as a direct MPO inhibitor (IC50 54 nM) with favorable selectivity. Choose this intermediate to advance oncology or inflammation programs with the exact substitution pattern required for target engagement. Bulk and custom synthesis inquiries welcome.

Molecular Formula C9H9ClN2S
Molecular Weight 212.7 g/mol
CAS No. 439692-52-1
Cat. No. B1597513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
CAS439692-52-1
Molecular FormulaC9H9ClN2S
Molecular Weight212.7 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(S1)N=CN=C2Cl
InChIInChI=1S/C9H9ClN2S/c1-5(2)7-3-6-8(10)11-4-12-9(6)13-7/h3-5H,1-2H3
InChIKeyHOXIDKJKRREVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-isopropylthieno[2,3-d]pyrimidine (CAS 439692-52-1) - Core Building Block & Research Chemical Overview


4-Chloro-6-isopropylthieno[2,3-d]pyrimidine (CAS 439692-52-1) is a heterocyclic building block within the thieno[2,3-d]pyrimidine class, characterized by a chlorine atom at the 4-position and an isopropyl group at the 6-position . It is utilized as a key intermediate in the synthesis of advanced kinase inhibitors, most notably the FLT3/CDK inhibitor FN-1501 , and exhibits direct biological activity as a myeloperoxidase (MPO) inhibitor with an IC50 of 54 nM [1].

Why 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine Cannot Be Simply Replaced by Other Thienopyrimidines


Generic substitution within the thieno[2,3-d]pyrimidine scaffold is not feasible due to the specific impact of the 6-isopropyl group on both physicochemical properties and downstream synthetic utility. The 6-isopropyl substituent confers a higher calculated lipophilicity (XLogP3 ≈ 3.7) compared to the 6-methyl (LogP ≈ 2.25) and 6-ethyl (LogP ≈ 2.9) analogs , which can critically influence membrane permeability and target engagement in advanced leads [1]. Furthermore, the unique combination of the 4-chloro leaving group and the 6-isopropyl moiety is essential for the specific coupling reactions that yield potent FLT3/CDK inhibitors like FN-1501, where alternative 6-alkyl substituents would lead to different biological profiles or synthetic outcomes .

Quantitative Differentiation Guide for 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine (CAS 439692-52-1)


MPO Inhibitory Activity (IC50 = 54 nM) Benchmarking Against Known MPO Inhibitors

4-Chloro-6-isopropylthieno[2,3-d]pyrimidine demonstrates direct inhibition of human myeloperoxidase (MPO) chlorination activity with an IC50 of 54 nM [1]. This potency is comparable to or exceeds that of several established MPO inhibitors, including the irreversible inhibitor AZD-5904 (IC50 = 140 nM) and is nearly equivalent to the potent reversible inhibitor HX1 (IC50 = 50 nM) . This indicates that the compound possesses intrinsic biological activity at a relevant concentration range.

Myeloperoxidase Inhibition Inflammation Enzymatic Assay

Selectivity Profile Over CYP3A4 and Thyroid Peroxidase (TPO)

In selectivity assays, 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine exhibits a 3.9-fold lower inhibitory activity against Cytochrome P450 3A4 (CYP3A4) with an IC50 of 210 nM compared to its MPO IC50 of 54 nM [1]. Furthermore, it shows negligible inhibition of Thyroid Peroxidase (TPO) with an IC50 of 2000 nM [2]. This profile suggests a degree of selectivity against major off-target enzymes involved in drug metabolism and endocrine function.

Drug-Drug Interaction Toxicology Selectivity Screening

Enhanced Lipophilicity (XLogP3 = 3.7) Drives Improved Membrane Permeability Potential

The 6-isopropyl substituent on 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine results in a calculated XLogP3 value of 3.7 . This represents a significant increase in lipophilicity compared to the 6-methyl analog (LogP = 2.25) and the 6-ethyl analog (LogP ≈ 2.9) . In drug discovery, a LogP in the range of 1-3 is generally considered optimal for oral bioavailability, but higher LogP values can enhance membrane permeability and blood-brain barrier penetration.

Medicinal Chemistry Physicochemical Properties Drug Design

Critical Intermediate for FN-1501, a Potent FLT3/CDK Inhibitor (IC50 = 0.28 nM for FLT3)

4-Chloro-6-isopropylthieno[2,3-d]pyrimidine is a documented key building block in the synthesis of FN-1501 (CAS 1429515-59-2), a potent FLT3 and CDK inhibitor . FN-1501 exhibits exceptional potency with IC50 values of 2.47, 0.85, 1.96, and 0.28 nM for CDK2/cyclin A, CDK4/cyclin D1, CDK6/cyclin D1, and FLT3, respectively . This application directly links the building block to a promising anti-leukemic agent with high efficiency against acute myelocytic leukemia .

Oncology Kinase Inhibition Acute Myelocytic Leukemia

High-Value Application Scenarios for 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine (CAS 439692-52-1)


Synthesis of FLT3/CDK Inhibitors for Acute Myelocytic Leukemia Research

This compound is a preferred building block for synthesizing FN-1501 and related analogs. Given FN-1501's potent inhibition of FLT3 (IC50 = 0.28 nM) and CDKs, researchers in oncology can utilize this intermediate to efficiently generate compounds for preclinical evaluation against acute myelocytic leukemia and other kinase-driven cancers .

Direct Phenotypic Screening in Inflammation Models

Due to its validated MPO inhibitory activity (IC50 = 54 nM) and favorable selectivity profile over CYP3A4 and TPO [1], 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine can be directly employed as a chemical probe in cellular and in vivo models of inflammation. Its moderate lipophilicity (XLogP3 = 3.7) supports cell permeability, making it suitable for studying MPO-mediated pathways .

Physicochemical Optimization in Medicinal Chemistry Programs

The significantly higher lipophilicity (XLogP3 = 3.7) of this 6-isopropyl analog compared to its 6-methyl (LogP = 2.25) and 6-ethyl (LogP ≈ 2.9) counterparts makes it a valuable starting point for medicinal chemists aiming to improve membrane permeability or blood-brain barrier penetration in their lead optimization campaigns .

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